molecular formula C16H14Br2N6OS B12142869 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide

Cat. No.: B12142869
M. Wt: 498.2 g/mol
InChI Key: SBNAHBYVJCLRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a dibromo-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using pyridine boronic acid or pyridine halides.

    Attachment of the Dibromo-Substituted Phenyl Group: This step may involve a nucleophilic substitution reaction where the dibromo-substituted phenyl group is attached to the triazole ring.

    Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thio groups, using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.

Medicine

Medically, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole or pyridine derivatives have shown efficacy, such as antifungal or anticancer agents.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their signaling pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dichloro-4-methylpheny l)acetamide
  • 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-difluoro-4-methylpheny l)acetamide

Uniqueness

The uniqueness of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the dibromo-substituted phenyl group, in particular, could influence its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C16H14Br2N6OS

Molecular Weight

498.2 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide

InChI

InChI=1S/C16H14Br2N6OS/c1-9-6-11(17)14(12(18)7-9)21-13(25)8-26-16-23-22-15(24(16)19)10-2-4-20-5-3-10/h2-7H,8,19H2,1H3,(H,21,25)

InChI Key

SBNAHBYVJCLRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.